N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of NMPTC involves microwave-assisted methods. Researchers have reported efficient routes to prepare 3-aminobenzo[b]thiophenes, a core motif of NMPTC, using microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine. This approach provides rapid access to 3-aminobenzo[b]thiophenes in good yields . The versatility of this synthetic pathway allows for further derivatization and modification.
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like CCG-194558 have been extensively studied for their electronic properties. They are key components in the development of organic semiconductors due to their ability to facilitate elongated and highly delocalized electronic structures . This makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene-based molecules serve as corrosion inhibitors . The unique structure of CCG-194558 could potentially be tailored to create coatings or additives that protect metals from corrosion, thereby extending the life of various industrial components .
Pharmacological Properties
Compounds with a thiophene ring system, such as CCG-194558, exhibit a range of pharmacological properties. They have been identified to possess anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . This broad spectrum of biological activity makes them valuable for medicinal chemistry research.
Kinase Inhibition
CCG-194558 has potential applications in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often associated with diseases like cancer. Thiophene derivatives are used in the synthesis of compounds that inhibit kinase activity, which can lead to the development of new therapeutic agents .
Drug Discovery
The structural motif of CCG-194558 is found in various clinical agents and is considered a highly privileged structure in drug discovery. It can be incorporated into molecules that act as tubulin polymerization inhibitors , acetyl-CoA carboxylase inhibitors , antidepressants , and estrogen receptor modulators .
Material Science
Thiophene derivatives are also significant in material science, particularly in the creation of advanced materials with specific optical or electrical properties. CCG-194558 could be used to develop new materials for a variety of applications, including sensors, photovoltaics, and other electronic devices .
Mechanism of Action
properties
IUPAC Name |
N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-23-21(26)19-17-11-6-12-18(17)28-22(19)24-20(25)14-7-5-10-16(13-14)27-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGAWSQHMQDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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